molecular formula C5H7NO3 B3002932 5-Oxopyrrolidine-3-carboxylic acid CAS No. 7268-43-1

5-Oxopyrrolidine-3-carboxylic acid

Cat. No. B3002932
CAS RN: 7268-43-1
M. Wt: 129.115
InChI Key: GZVHQYZRBCSHAI-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. It is a derivative of pyrrolidine with a ketone functionality at the 5-position and a carboxylic acid group at the 3-position. This compound serves as a core structure for the synthesis of various pharmacologically active agents and has been explored for its antioxidant properties and potential use as a plasticizer in materials .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves the organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes, leading to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method includes a one-pot synthesis via a tandem Ugi four-component condensation (Ugi 4CC) and SN cyclization starting from Baylis–Hillman bromides . Additionally, a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid has been used to prepare 5-oxopyrrolidine-3-carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. For instance, the structure of one derivative was unambiguously assigned by means of X-ray diffraction analysis data . These structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities or material properties.

Chemical Reactions Analysis

This compound derivatives participate in various chemical reactions. They have been used as intermediates in the synthesis of antiallergic agents, such as 5-oxo-5H- benzopyrano[2,3-b]pyridines, which exhibit significant antiallergic activity . The decarboxylative coupling of acrylic acids with unsaturated oxime esters catalyzed by Rh(III) has also been reported, where the carboxylic acid serves as a traceless activating group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their substituents. These properties are important for their potential applications. For example, some derivatives have been tested for their antioxidant activity, with certain compounds showing higher activity than well-known antioxidants like ascorbic acid . Moreover, the synthesis of 2-methyl-5-oxopyrrolidine-2-carboxylic esters from levulinic acid and their evaluation as plasticizers indicate the versatility of these compounds in materials science .

Scientific Research Applications

Synthesis and Biological Activity

5-Oxopyrrolidine-3-carboxylic acid is used in the synthesis of various biologically active compounds. For instance, it is involved in the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which have been studied for their biological activities (Kharchenko, Detistov, & Orlov, 2008). Additionally, derivatives of this compound have been synthesized and identified as potent antioxidants, showing higher activity than ascorbic acid in some cases (Tumosienė et al., 2019).

Spectroscopic and Quantum Mechanical Studies

This compound has also been a subject of spectroscopic and quantum mechanical studies. The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, contributing to the understanding of its molecular structure and properties (Devi, Bishnoi, & Fatma, 2020).

Anticancer and Antimicrobial Activity

Derivatives of 5-oxopyrrolidine carboxylic acid have been studied for their anticancer and antimicrobial activity. Some compounds showed potent activity against cancer cells and multidrug-resistant pathogens (Kairytė et al., 2022).

Synthesis of Polysubstituted Pyrrolidinones

The reaction of succinic anhydride and N-benzylidene-benzylamine with this compound led to the formation of polysubstituted pyrrolidinones, which incorporate nitrogen-containing heterocyclic fragments of pharmacological interest (Burdzhiev & Stanoeva, 2008).

Electrochemical Sensor Development

In the field of electrochemical sensing, a study focused on the development of a disposable electrochemical sensor for dopamine detection, employing a derivative of pyrrolidine-3-carboxylic acid (Özcan, İlkbaş, & Atılır Özcan, 2017).

Fluorescence Study in Carbon Dots

Research on carbon dots with high fluorescence quantum yield identified organic fluorophores derived from derivatives of pyrrolidine-3-carboxylic acid as the main fluorescence origins, expanding the understanding of their application in nanotechnology (Shi et al., 2016).

Future Directions

The synthesis and biological activity of 5-Oxopyrrolidine-3-carboxylic acid derivatives have been a subject of research . The compound’s versatility in synthesis and its interesting biological properties suggest potential for further exploration in various fields of study .

properties

IUPAC Name

5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHQYZRBCSHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7268-43-1
Record name 5-oxopyrrolidine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To an optically active compound of 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (14.3 g) were added anisole (8.4 ml) and trifluoroacetic acid (100 ml), and the mixture was stirred at 80° C. for 5 hours. This reaction solution was cooled to room temperature, and concentrated under reduced pressure. To the resulting residue was added diisopropyl ether (100 ml), and the mixture was stirred at room temperature. The insoluble substance was collected by filtration, washed with diisopropyl ether, and dried under reduced pressure to give the titled compound (4.96 g).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the molecular formula and weight of 5-Oxopyrrolidine-3-carboxylic acid?

A1: The molecular formula for this compound is C5H7NO3, and its molecular weight is 129.11 g/mol.

Q2: What are the common structural modifications investigated in 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue for antimicrobial activity?

A2: Researchers explored introducing various substituents on the phenyl ring and modifying the carboxylic acid group to generate a library of derivatives. Common modifications included halogenation, the addition of nitro or nitroso groups, and the incorporation of heterocyclic moieties like 5-fluorobenzimidazole and thien-2-yl fragments. These alterations aimed to enhance antimicrobial potency and target specificity. []

Q3: How does the structure of this compound derivatives impact their antibacterial activity?

A3: Studies have shown a strong structure-activity relationship (SAR) for this class of compounds. For instance, derivatives containing a 3,5-dichloro-2-hydroxyphenyl substituent on the pyrrolidinone ring, particularly when coupled with a 5-fluorobenzimidazole or a thien-2-yl containing hydrazone moiety, exhibit potent activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). [] Additionally, the presence of electron-withdrawing groups like nitro and halogen substituents on the aromatic ring often enhances antibacterial activity. [, ]

Q4: Has this compound demonstrated any potential as an Nrf2 enhancer?

A4: Yes, research suggests that 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid, a derivative of this compound, exhibits Nrf2 enhancing properties. [, ] This compound was identified through a structure-based virtual screening approach targeting the Nrf2-binding pocket in Keap1, a protein that regulates Nrf2 activity. [] In vitro studies using rat pheochromocytoma PC-12 cells confirmed this compound's ability to activate the Nrf2 pathway in a dose- and time-dependent manner, suggesting potential therapeutic applications for oxidative stress-related diseases. []

Q5: Can you explain the mechanism behind the fluorescence observed in citric acid-urea carbon dots and how this compound is involved?

A5: Research has identified this compound as a novel blue fluorophore generated during the synthesis of carbon dots from citric acid and urea. [] Although the exact fluorescence mechanism in carbon dots is complex and still debated, this discovery suggests that this compound, potentially embedded within a polymer matrix, contributes to the observed luminescence. [] Interestingly, this compound exhibits aggregation-enhanced emission (AEE), meaning its fluorescence intensifies upon aggregation, a property not commonly observed in typical carbon dot fluorophores. []

Q6: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?

A6: Researchers commonly use a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm the structure of newly synthesized this compound derivatives. [, , ] These techniques provide valuable information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule. In some instances, X-ray diffraction analysis is also utilized to obtain a detailed three-dimensional structure of the compound. []

Q7: Beyond antibacterial and Nrf2 enhancing activities, have any other biological activities been reported for this compound derivatives?

A7: Yes, several studies have investigated the potential of this compound derivatives for other therapeutic applications. For example, some derivatives demonstrated potent antioxidant activity, even surpassing the activity of well-known antioxidants like ascorbic acid. [] Additionally, researchers have explored the synthesis and evaluation of pyridinyl-pyrrolidones, specifically 1-[6-(4-substituted phenyl)-3-cyano-4-(substituted phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acids, for their anticonvulsant activity. [, ]

Q8: What synthetic routes are commonly employed to prepare this compound and its derivatives?

A8: Several synthetic strategies have been developed to access this compound and its derivatives. One common approach involves the reaction of succinic anhydride with various amines, followed by modifications of the carboxylic acid group or the nitrogen atom on the pyrrolidinone ring. [, , , ] Another method utilizes itaconic acid dimethyl ester as a starting material, followed by a sequence of reactions, including Michael addition, cyclization, reduction, and functional group transformations. []

Q9: Have any studies explored the use of this compound derivatives in drug delivery systems?

A9: While limited, there is some research focusing on utilizing this compound derivatives in drug delivery applications. For example, 1,1'-(Hexane-1,6-Diyl)Bis(this compound) has been investigated as a potential monomer for creating polyanhydride drug delivery systems. [] Polyanhydrides are biodegradable polymers that degrade into biocompatible monomers, making them suitable for controlled drug release applications.

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